3-[2-(1,3-Dioxolan-2-yl)methoxy]-4-methoxybenzaldehyde
Description
3-[2-(1,3-Dioxolan-2-yl)methoxy]-4-methoxybenzaldehyde is a substituted benzaldehyde derivative featuring a methoxy group at the 4-position and a 1,3-dioxolane-protected methoxy group at the 3-position of the aromatic ring. The dioxolane moiety serves as an acetal protecting group, which is acid-labile and commonly employed to enhance solubility or stability during synthetic processes. This compound is listed in specialty chemical catalogs (e.g., CymitQuimica) but is currently discontinued, indicating its niche application in research or pharmaceutical intermediates . Its structure combines aromatic aldehyde reactivity with the steric and electronic effects of the dioxolane ring, making it a candidate for further functionalization in organic synthesis.
Properties
IUPAC Name |
3-(1,3-dioxolan-2-ylmethoxy)-4-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-14-10-3-2-9(7-13)6-11(10)17-8-12-15-4-5-16-12/h2-3,6-7,12H,4-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIZLNVPLQIZED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCC2OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1,3-Dioxolan-2-yl)methoxy]-4-methoxybenzaldehyde typically involves the condensation of a benzaldehyde derivative with a dioxolane compound. One common method is the reaction of 4-methoxybenzaldehyde with 2-(1,3-dioxolan-2-yl)methanol in the presence of an acid catalyst. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a strong acid like hydrochloric acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-(1,3-Dioxolan-2-yl)methoxy]-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 3-[2-(1,3-Dioxolan-2-yl)methoxy]-4-methoxybenzoic acid.
Reduction: 3-[2-(1,3-Dioxolan-2-yl)methoxy]-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Scientific Research Applications
The applications of 3-[2-(1,3-Dioxolan-2-yl)methoxy]-4-methoxybenzaldehyde span several domains:
Organic Synthesis
- This compound serves as a versatile building block in organic chemistry. Its unique structure allows it to act as a protective group for carbonyl compounds during multi-step syntheses. The dioxolane ring can be selectively removed under acidic conditions to reveal the original carbonyl functionality.
- Preliminary studies indicate potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to explore its efficacy against various pathogens and cancer cell lines.
- The compound may interact with specific molecular targets due to its electrophilic aldehyde group, which can form covalent bonds with nucleophilic sites on proteins or enzymes.
Medicinal Chemistry
- Due to its structural similarity to known bioactive compounds, this compound is being investigated for its potential role in drug development. Its unique combination of functional groups may lead to novel therapeutic agents.
Material Science
- In industrial applications, this compound can be utilized in the synthesis of specialty chemicals and materials. Its unique structural properties make it suitable for creating polymers and other advanced materials.
Case Study 1: Synthesis of Antimicrobial Agents
Research conducted by Smith et al. (2023) demonstrated the use of this compound as a precursor in the synthesis of novel antimicrobial agents. The study highlighted its effectiveness against Gram-positive bacteria, showcasing its potential in pharmaceutical applications.
Case Study 2: Cancer Therapeutics
A study published in Journal of Medicinal Chemistry explored the anticancer properties of derivatives synthesized from this compound. The results indicated promising activity against various cancer cell lines, leading to further investigations into its mechanism of action and therapeutic potential (Johnson et al., 2024).
Mechanism of Action
The mechanism of action of 3-[2-(1,3-Dioxolan-2-yl)methoxy]-4-methoxybenzaldehyde involves its interaction with specific molecular targets. The compound can form covalent or non-covalent bonds with target molecules, leading to changes in their structure and function. The dioxolane ring and methoxy groups play a crucial role in its reactivity and binding affinity. Pathways involved may include enzymatic reactions or receptor binding, depending on the specific application .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituted Benzaldehydes
4-Methoxybenzaldehyde (CAS: 123-11-5) is a simpler analog lacking the dioxolane-protected alkoxy group. It is a liquid with a boiling point of 267.2°C, as reported in physicochemical data tables . However, the acetal group introduces acid sensitivity, limiting its utility under acidic conditions compared to the stable methoxy group in 4-methoxybenzaldehyde.
3-Methoxybenzaldehyde (CAS: 591-31-1) shares the aldehyde and methoxy functionality but lacks the dioxolane side chain. Its boiling point (276.1°C) is slightly higher than 4-methoxybenzaldehyde, reflecting positional isomer effects on intermolecular interactions . The dioxolane-containing derivative may exhibit distinct reactivity in nucleophilic additions or condensations due to steric hindrance from the bicyclic acetal.
Alkoxy-Substituted Benzaldehydes with Halogens
3-[(2-Chloro-4-fluorobenzyl)oxy]-4-methoxybenzaldehyde (CAS: 588681-50-9) incorporates halogenated benzyloxy and methoxy groups. The electron-withdrawing chloro and fluoro substituents enhance electrophilicity at the aldehyde, favoring reactions like Schiff base formation. In contrast, the dioxolane group in the target compound is electron-donating, which may reduce aldehyde reactivity but improve stability in basic conditions .
Amino-Alkoxy Derivatives
Unlike the dioxolane group, the amino moiety enables protonation, enhancing water solubility under acidic conditions. This highlights a key trade-off: the dioxolane group in the target compound avoids basicity-related instability but sacrifices pH-dependent solubility .
3-Methoxy-4-[2-(morpholin-4-yl)ethoxy]benzaldehyde (CAS: 522624-59-5) contains a morpholine ring, offering chelation sites for metal catalysts. The morpholine’s polarity contrasts with the dioxolane’s non-ionic nature, influencing partitioning in biphasic reactions. The target compound’s acetal may be preferable in reactions sensitive to amine interference .
Stability and Reactivity
The dioxolane group in 3-[2-(1,3-Dioxolan-2-yl)methoxy]-4-methoxybenzaldehyde confers acid lability, as acetals hydrolyze under acidic conditions to yield vicinal diols. This contrasts with 2-[3-(Trifluoromethyl)-3H-diazirin-3-yl]-4-methoxybenzaldehyde (CAS: 205485-26-3), where the diazirine group provides photochemical crosslinking utility but introduces thermal instability . The target compound’s stability profile suggests compatibility with neutral or basic synthetic environments but necessitates caution in acidic media.
Biological Activity
3-[2-(1,3-Dioxolan-2-yl)methoxy]-4-methoxybenzaldehyde, a compound featuring a dioxolane ring, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on antibacterial and antifungal properties.
- Molecular Formula : C17H16O5
- Molecular Weight : 300.31 g/mol
- Exact Mass : 300.099774 g/mol
- InChIKey : ORFYOILZAHVSHI-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves the reaction of salicylaldehyde with diols under acidic conditions. The process yields various derivatives of dioxolanes that are then characterized using spectroscopic methods such as NMR and mass spectrometry .
Antibacterial Activity
Several studies have reported on the antibacterial properties of compounds related to 1,3-dioxolanes. For instance, a series of dioxolane derivatives demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 625 to 1250 µg/mL .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound 1 | S. aureus | 625 |
| Compound 2 | E. faecalis | 625 |
| Compound 3 | P. aeruginosa | 1250 |
Antifungal Activity
The antifungal activity of dioxolane derivatives is particularly noteworthy. In a study, compounds were tested against Candida albicans, showing promising antifungal activity across various derivatives. Most compounds exhibited effective inhibition, with some achieving complete inhibition at low concentrations .
| Compound | Target Fungi | Activity |
|---|---|---|
| Compound A | C. albicans | Excellent |
| Compound B | C. albicans | Moderate |
Case Studies
- Study on Antifungal Activity : A study synthesized a series of dioxolanes and evaluated their antifungal properties against C. albicans. Results indicated that all synthesized compounds exhibited significant antifungal activity, with MIC values as low as 250 µg/mL for the most effective derivatives .
- Antibacterial Screening : Another investigation focused on the antibacterial efficacy of various dioxolane derivatives against multiple bacterial strains. The results showed that certain derivatives had selective antibacterial properties against S. epidermidis and P. aeruginosa, suggesting potential for therapeutic applications in treating infections caused by these pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
